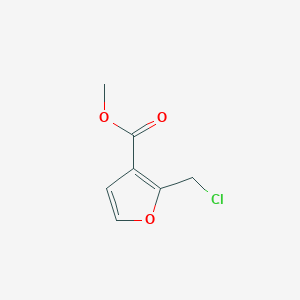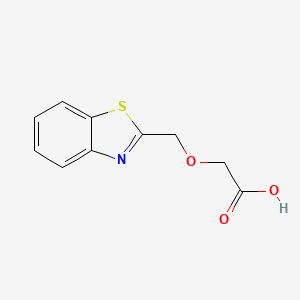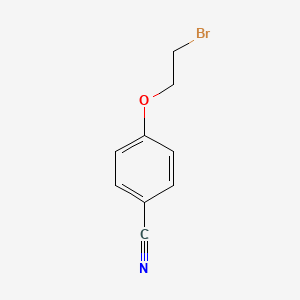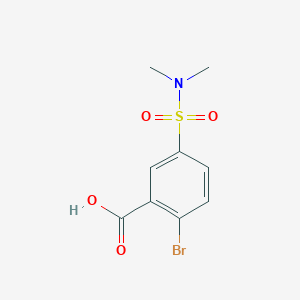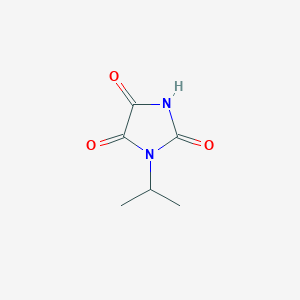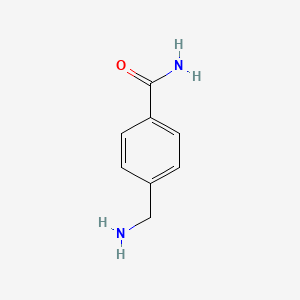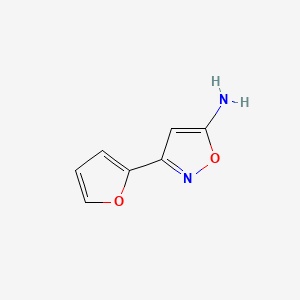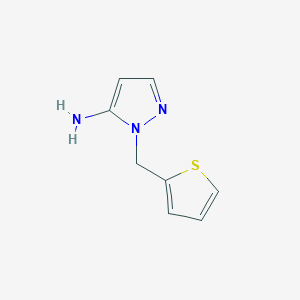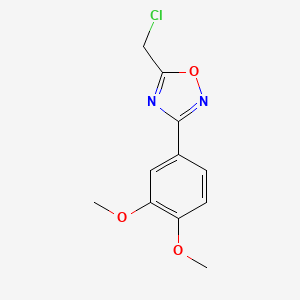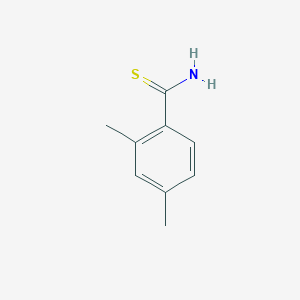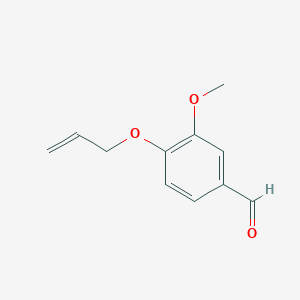
4-(Allyloxy)-3-methoxybenzaldehyde
Overview
Description
4-(Allyloxy)-3-methoxybenzaldehyde is a chemical compound that is structurally related to vanillin, a well-known flavoring agent. It is part of a family of compounds that have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of compounds related to 4-(Allyloxy)-3-methoxybenzaldehyde has been explored in several studies. For instance, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol through an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, achieving an overall yield of 82.26% under optimized conditions . Similarly, 5-allyl-2-aryl-7-methoxybenzofurans were synthesized from 2-allyloxy-3-methoxybenzaldehyde, demonstrating the versatility of methoxybenzaldehyde derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Allyloxy)-3-methoxybenzaldehyde has been determined using various spectroscopic techniques and quantum chemical calculations. For example, the structure of a related compound, 4-hexyloxy-3-methoxybenzaldehyde, was investigated using density functional theory (DFT) to calculate optimized geometry, vibrational frequencies, NMR chemical shifts, and other molecular properties . Additionally, the crystal structure of a second monoclinic polymorph of a related compound was determined, revealing details about the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of methoxybenzaldehyde derivatives has been studied in various chemical reactions. The electro-methoxylation reaction of 3,4-dihydroxybenzaldehyde, a compound structurally related to 4-(Allyloxy)-3-methoxybenzaldehyde, was investigated, showing that it can undergo methoxylation to form methoxyquinone derivatives . This indicates that methoxybenzaldehyde derivatives can participate in electrophilic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives have been characterized through experimental and theoretical studies. Spectroscopic investigations, including IR, Raman, and UV-vis spectra, have been used to understand the electronic and vibrational properties of these compounds . Thermochemical studies have provided insights into the heat of fusion, entropy of fusion, and other thermodynamic parameters . These studies contribute to a comprehensive understanding of the physical and chemical behavior of methoxybenzaldehyde derivatives.
Scientific Research Applications
1. Specific Scientific Field The research is in the field of Material Science, specifically focusing on the development of eco-friendly insulation materials for HVDC applications .
3. Methods of Application or Experimental Procedures The researchers grafted AHB onto PP via melt grafting to improve its electrical properties. The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .
4. Results or Outcomes The Fourier transform infrared (FTIR) results demonstrated that the AHB monomer was successfully grafted onto PP, and the maximum grafting yield obtained under the optimal grafting conditions was 0.94%. Furthermore, when the grafting yield was 0.73%, the grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength .
High-Temperature Performance of Lithium-Ion Batteries
- Scientific Field : Material Science, specifically focusing on the development of high-performance lithium-ion batteries .
- Summary of the Application : The study aimed to enhance the high-temperature performance of lithium-ion batteries by utilizing a synthetic fluorosulfate additive .
- Methods of Application or Experimental Procedures : The researchers incorporated a functional fluorosulfate-based additive, 4-(allyloxy)phenyl fluorosulfate (APFS), to create elastic and thermally stable interfacial layers on electrodes .
- Results or Outcomes : The combined use of vinylene carbonate (VC) and APFS allowed capacity retention of 72.5% with a high capacity of 143.5 mAh g−1 after 300 cycles at 45°C .
Surface Modification of Cotton Fibers
- Scientific Field : Material Science, specifically focusing on the surface modification of cotton fibers .
- Summary of the Application : The study aimed to improve the stability of a compound on the surface of cotton fibers .
- Methods of Application or Experimental Procedures : The researchers introduced a sulfhydryl group onto the surface of cotton fibers with a 3-mercaptopropyltriethoxysilane (MPTES) treatment. This group could efficiently react with the terminal olefinic bonds of E-1-((4-(allyloxy) benzyl) amino) imidazolidine-2,4-dione (AOBYID) and form covalent bonds .
- Results or Outcomes : The study demonstrated that the sulfhydryl group could efficiently react with the terminal olefinic bonds of AOBYID and form covalent bonds to improve the stability of AOBYID remarkably .
High-Temperature Performance of Lithium-Ion Batteries
- Scientific Field : Material Science, specifically focusing on the development of high-performance lithium-ion batteries .
- Summary of the Application : The study aimed to enhance the high-temperature performance of lithium-ion batteries by utilizing a synthetic fluorosulfate additive .
- Methods of Application or Experimental Procedures : The researchers incorporated a functional fluorosulfate-based additive, 4-(allyloxy)phenyl fluorosulfate (APFS), to create elastic and thermally stable interfacial layers on electrodes .
- Results or Outcomes : The combined use of vinylene carbonate (VC) and APFS allowed capacity retention of 72.5% with a high capacity of 143.5 mAh g−1 after 300 cycles at 45°C .
Surface Modification of Cotton Fibers
- Scientific Field : Material Science, specifically focusing on the surface modification of cotton fibers .
- Summary of the Application : The study aimed to improve the stability of a compound on the surface of cotton fibers .
- Methods of Application or Experimental Procedures : The researchers introduced a sulfhydryl group onto the surface of cotton fibers with a 3-mercaptopropyltriethoxysilane (MPTES) treatment. This group could efficiently react with the terminal olefinic bonds of E-1-((4-(allyloxy) benzyl) amino) imidazolidine-2,4-dione (AOBYID) and form covalent bonds .
- Results or Outcomes : The study demonstrated that the sulfhydryl group could efficiently react with the terminal olefinic bonds of AOBYID and form covalent bonds to improve the stability of AOBYID remarkably .
Future Directions
The use of “4-(Allyloxy)-3-methoxybenzaldehyde” in the development of high-energy lithium-ion cells has been explored. It has been used as a multi-functional electrolyte additive that forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . This opens up new possibilities for the design and development of environmentally friendly polymer insulating materials for high-voltage direct current (HVDC) applications .
properties
IUPAC Name |
3-methoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCHURQYFMBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366362 | |
| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-methoxybenzaldehyde | |
CAS RN |
22280-95-1 | |
| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

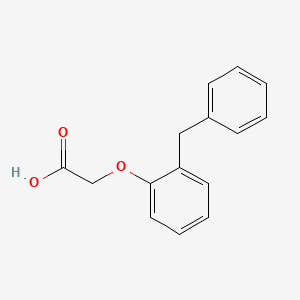
![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)
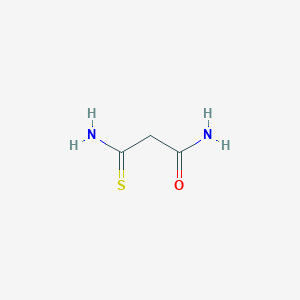
![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)
